molecular formula C16H15N3O5 B15085718 3,4-dimethoxy-N'-(3-nitrobenzylidene)benzohydrazide

3,4-dimethoxy-N'-(3-nitrobenzylidene)benzohydrazide

Katalognummer: B15085718
Molekulargewicht: 329.31 g/mol
InChI-Schlüssel: GZRYBHAEBCQSBQ-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethoxy-N’-(3-nitrobenzylidene)benzohydrazide is an organic compound with the molecular formula C16H15N3O5 and a molecular weight of 329.315 g/mol . This compound is part of a class of hydrazides, which are known for their diverse biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxy-N’-(3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Reduction: 3,4-dimethoxy-N’-(3-aminobenzylidene)benzohydrazide.

    Oxidation: 3,4-dimethoxy-N’-(3-nitrobenzaldehyde)benzohydrazide or 3,4-dimethoxy-N’-(3-nitrobenzoic acid)benzohydrazide.

    Substitution: Various substituted hydrazides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxy-N’-(3-nitrobenzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N’-(3-nitrobenzylidene)benzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Dimethoxy-N’-(3-nitrobenzylidene)benzohydrazide is unique due to the specific positioning of the nitro group on the benzylidene ring, which can influence its reactivity and biological activity. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C16H15N3O5

Molekulargewicht

329.31 g/mol

IUPAC-Name

3,4-dimethoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15N3O5/c1-23-14-7-6-12(9-15(14)24-2)16(20)18-17-10-11-4-3-5-13(8-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+

InChI-Schlüssel

GZRYBHAEBCQSBQ-LICLKQGHSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.